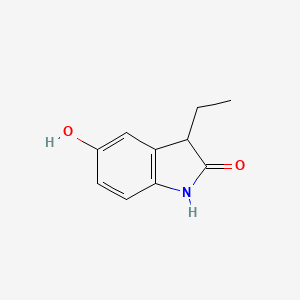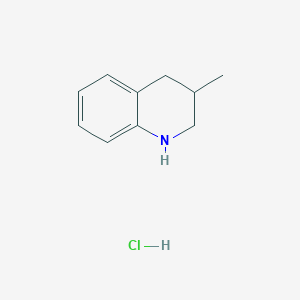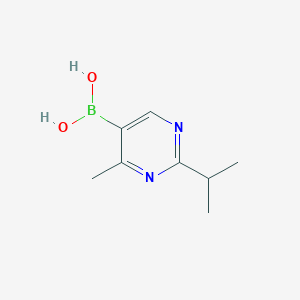
(R)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by hydroxymethylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation. It can be used as a substrate to investigate the activity of specific enzymes and their mechanisms.
Medicine
In medicinal chemistry, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer effects, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism by which ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
- 3-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
- 3-(Hydroxymethyl)-2,3-dihydro-1H-benzofuran-1-one
Uniqueness
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone core, which provides distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(3R)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
Clé InChI |
CREVFIPIRJCEIY-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@H](CC(=O)C2=CC=CC=C21)CO |
SMILES canonique |
C1C(CC(=O)C2=CC=CC=C21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)

![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)

![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)


